Methyl 5-chloro-6-(hydroxymethyl)nicotinate
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Overview
Description
Methyl 5-chloro-6-(hydroxymethyl)nicotinate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-6-(hydroxymethyl)nicotinate typically involves the chlorination of nicotinic acid derivatives followed by esterification. One common method involves the reaction of 5-chloronicotinic acid with methanol in the presence of a catalyst to form the methyl ester. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-(hydroxymethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-6-carboxylic acid nicotinate.
Reduction: Formation of 5-chloro-6-(aminomethyl)nicotinate.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-6-(hydroxymethyl)nicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-(hydroxymethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used to treat muscle and joint pain.
Methyl 6-(hydroxymethyl)nicotinate: A similar compound with a hydroxymethyl group at a different position on the nicotinic acid ring.
Uniqueness
Methyl 5-chloro-6-(hydroxymethyl)nicotinate is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the nicotinic acid ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
methyl 5-chloro-6-(hydroxymethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-6(9)7(4-11)10-3-5/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCOMAQHRVALHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134777-22-2 |
Source
|
Record name | methyl 5-chloro-6-(hydroxymethyl)pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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